

# Reference Standard Characterization Guide: 2-(4-Methylphenyl)morpholine

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## Compound of Interest

Compound Name: 2-(4-Methylphenyl)morpholine  
oxalate

CAS No.: 1172006-29-9

Cat. No.: B3039533

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Common Name: 4-Methylphenmetrazine (4-MPM) CAS Number: 1998216-41-3 (Hydrochloride) | 1094649-71-4 (Free Base) Chemical Class: Phenylmorpholine Stimulant / New Psychoactive Substance (NPS)[1]

## Executive Summary & Strategic Rationale

In the landscape of forensic toxicology and pharmaceutical research, 2-(4-Methylphenyl)morpholine (4-MPM) presents a specific challenge: it is a regioisomer of 2-MPM and 3-MPM. Standard "purity" tests (like simple HPLC-UV) often fail to distinguish these positional isomers, leading to false-positive identification or inaccurate potency assignment.

This guide moves beyond basic "Certificate of Analysis" generation. It outlines a self-validating reference standard characterization workflow compliant with ISO 17034 principles. We advocate for a shift from traditional "Mass Balance" approaches to Quantitative NMR (qNMR) as the primary method for assigning absolute purity, specifically because primary pharmacopeial standards (USP/EP) for this specific NPS are often unavailable.

## Comparative Analysis: Methodological Selection

To characterize a reference standard effectively, one must choose methods that are orthogonal (measuring different physical properties) to prevent systemic bias.

## A. Purity Assignment: qNMR vs. Mass Balance

For a compound like 4-MPM, where a "Certified Reference Material" (CRM) to calibrate an HPLC column may not exist, qNMR is superior.

Feature	Method A: Mass Balance (Traditional)	Method B: 1H-qNMR (Recommended)
Principle		Direct ratio of analyte protons to an Internal Standard (IS) protons.
Traceability	Dependent on response factors of impurities (often unknown).	Directly traceable to SI units via the Internal Standard (e.g., NIST-traceable Maleic Acid).
Bias Risk	High. If an impurity is non-UV active (e.g., inorganic salts), HPLC misses it, inflating purity.	Low. Measures the molar ratio of the target molecule directly.
Speed	Slow. Requires HPLC, TGA/LOD, and Karl Fischer titration. <sup>[2][3]</sup>	Fast. Single experiment provides identity and purity.
Suitability	Best for established drugs with known impurity profiles.	Best for NPS/Research Chemicals where impurity profiles are evolving.

## B. Isomeric Differentiation: GC-MS vs. LC-MS

4-MPM has two close isomers: 2-methyl- and 3-methyl- analogues.

- LC-MS: Often struggles to separate these positional isomers without specialized chiral or phenyl-hexyl columns.
- GC-MS (EI): The preferred method for identity confirmation. The fragmentation patterns and retention times on standard capillary columns (e.g., DB-5MS) provide distinct fingerprints for 2-, 3-, and 4-MPM.

## The "Gold Standard" Characterization Protocol

This protocol is designed as a Self-Validating System. The results from Step 2 (Purity) must mathematically align with Step 3 (Impurity Profiling). If they do not, the batch is rejected.

### Phase 1: Structural Identity (Qualitative)

Objective: Confirm the structure is 4-MPM and determine the salt form (HCl is standard).

- <sup>1</sup>H NMR (DMSO-d<sub>6</sub>):
  - Diagnostic Signal: Look for the para-substituted benzene ring pattern (two doublets, typically 7.1–7.3 ppm) to distinguish from ortho/meta substitution.
  - Morpholine Ring: Verify the multiplet patterns for the morpholine protons (3.0–4.5 ppm).
- FTIR (ATR):
  - Confirm amine salt stretch (broad band ~2400–3000 cm<sup>-1</sup>) and absence of carbonyls (unless contaminated).
- XRD (Optional but Recommended):
  - Single-crystal X-ray diffraction is the only absolute method to confirm the trans- vs. cis-configuration of the methyl/phenyl groups on the morpholine ring. 4-MPM is typically synthesized as the trans isomer.

### Phase 2: Absolute Purity Assignment (Quantitative)

Method: <sup>1</sup>H-qNMR Internal Standard (IS): Maleic Acid (Traceable to NIST SRM) or Dimethyl sulfone (DMSO<sub>2</sub>).

Protocol:

- Weigh ~10 mg of 4-MPM (precision

0.01 mg) and ~10 mg of IS into the same vial.

- Dissolve in D2O or DMSO-d6.
- Acquire spectrum with D1 (relaxation delay)

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T1 (longest relaxation time) to ensure full magnetization recovery (typically 30–60 seconds).

- Calculation:

(Where

=Integral,

=Number of protons,

=Molar mass,

=Mass,

=Purity)<sup>[2]</sup><sup>[4]</sup><sup>[5]</sup>

### Phase 3: Impurity Profiling (The Cross-Check)

Objective: Ensure the qNMR purity makes sense by detecting specific contaminants.

- GC-MS (Splitless):
  - Screen for synthesis precursors (e.g., 4-methylpropiophenone) and isomers (2-MPM, 3-MPM).
- Karl Fischer (Coulometric):
  - Measure water content. Hygroscopicity is common in HCl salts.
- Residual Solvents (GC-Headspace):
  - Quantify ethanol, acetone, or ether used in recrystallization.

Validation Rule:

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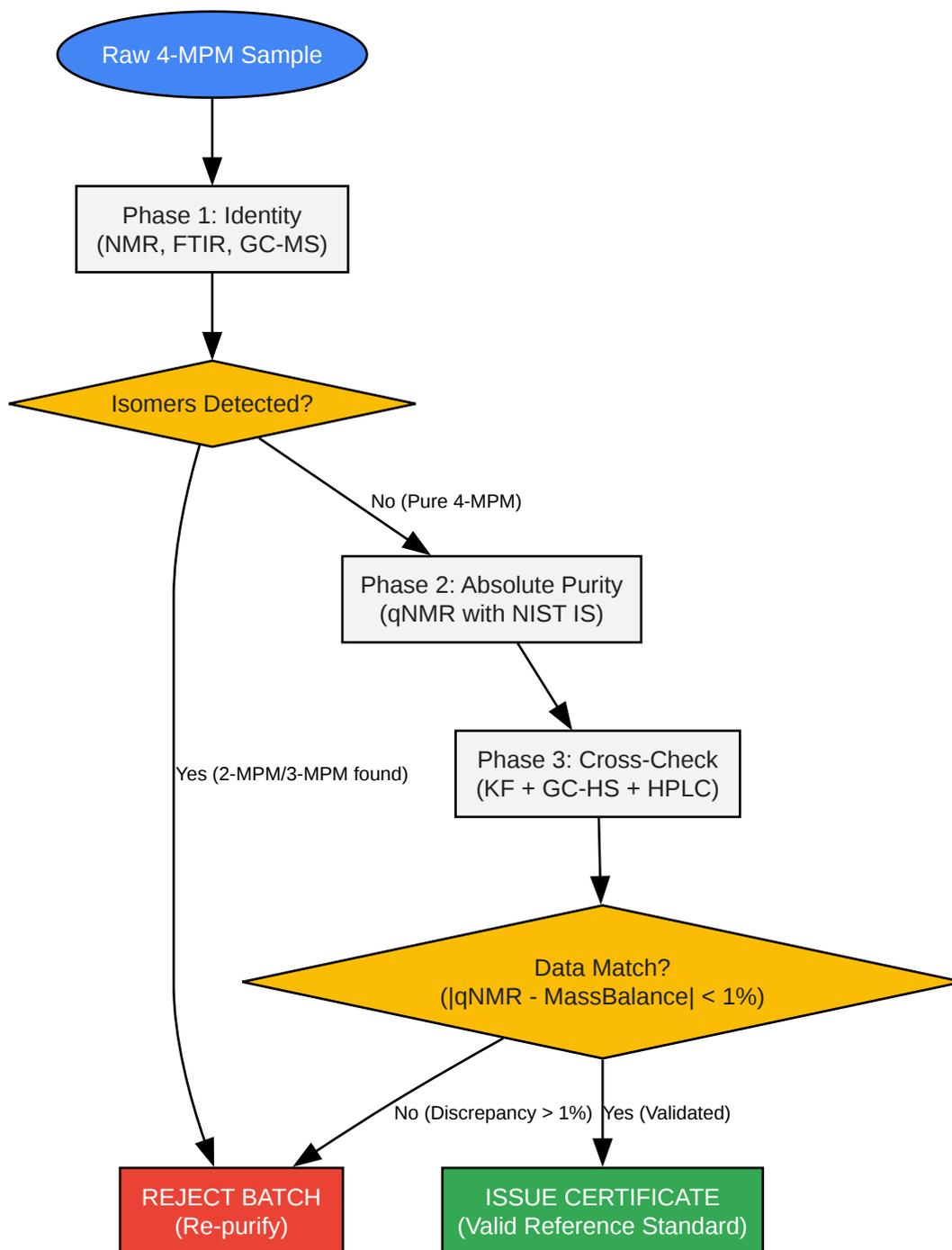
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*The purity value from qNMR must be within  $\pm 1.0\%$  of the value calculated by  $[100\% - (\text{Water} + \text{Solvents} + \text{Chromatographic Impurities})]$ . If not, re-homogenize and re-test.*

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## Visualization: The Characterization Workflow

The following diagram illustrates the logical flow of the characterization process, highlighting the "Go/No-Go" decision points that ensure scientific integrity.



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Caption: Logical workflow for validating 4-MPM reference standards, enforcing isomeric purity checks and orthogonal purity confirmation.

## Data Simulation: Commercial vs. Reference Grade

To illustrate the importance of this rigorous approach, we compare a typical "Vendor Grade" analysis with the "Reference Standard" characterization described above.

Parameter	Vendor Grade (Typical)	Reference Standard (ISO 17034)	Impact on Research
Identity	"Conforms by NMR" (Visual only)	NMR + GC-MS + FTIR + XRD	Prevents using wrong isomer (2-MPM).
Purity Method	HPLC Area % (UV @ 254nm)	qNMR (Weight %)	HPLC overestimates purity by ignoring salts/water.
Purity Value	99.5% (Misleading)	96.2% (Accurate)	Corrects dosage calculations by ~3.3%.
Water Content	Not Tested	1.8% (Karl Fischer)	Accounts for hygroscopic weight gain.
Isomeric Purity	Not Specified	< 0.1% 2-MPM/3-MPM	Ensures biological data is specific to 4-MPM.

Interpretation: A researcher using the "Vendor Grade" material would weigh 10 mg thinking they have 9.95 mg of active drug. In reality, they only have 9.62 mg. In potency assays (IC50), this 3% error propagates, potentially skewing binding affinity data.

## Stability & Handling

- **Salt Form:** The Hydrochloride (HCl) salt is the preferred form for reference standards due to higher crystallinity and stability compared to the free base, which is an oil or low-melting solid prone to oxidation.
- **Storage:** Store at -20°C in amber glass.
- **Hygroscopicity:** 4-MPM HCl can be hygroscopic. Always equilibrate the vial to room temperature before opening to prevent condensation, which invalidates the water content value.

## References

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- ISO 17034:2016.General requirements for the competence of reference material producers. <sup>[5]</sup> International Organization for Standardization. Available at: [\[Link\]](#)
- BIPM (Bureau International des Poids et Mesures).qNMR for Purity Assessment. Available at: [\[Link\]](#)

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